molecular formula C19H18Cl2N4S B4553653 N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,4-dimethylphenyl)thiourea

N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,4-dimethylphenyl)thiourea

Cat. No.: B4553653
M. Wt: 405.3 g/mol
InChI Key: OHTDSJISFGPYED-UHFFFAOYSA-N
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Description

N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,4-dimethylphenyl)thiourea is a useful research compound. Its molecular formula is C19H18Cl2N4S and its molecular weight is 405.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 404.0629232 g/mol and the complexity rating of the compound is 481. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities A study highlighted the design, synthesis, and docking studies of novel thiazole derivatives incorporating pyridine moiety. These compounds showed promising antimicrobial activities, indicating the potential of thiourea derivatives in developing new antibacterial and antifungal agents (Khidre & Radini, 2021).

Anticancer Properties Another research effort focused on the synthesis of acyl thiourea derivatives containing pyrazole rings. These compounds were evaluated for their anticancer activities against human colon, liver, and leukemia cancer cell lines, demonstrating significant toxicity and potential for cancer treatment (Koca et al., 2013).

Mechanistic Studies and Reaction Pathways The reaction mechanisms and pathways of thiourea derivatives have also been explored, revealing unexpected reactions and providing insights into their chemical behaviors. For instance, an investigation into the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea elucidated an ANRORC rearrangement followed by N-formylation (Ledenyova et al., 2018).

Structural Characterization The structural characterization of thiourea derivatives, such as the determination of crystal structures and spectroscopic analysis, forms a crucial aspect of understanding their properties and potential applications. Studies have detailed the synthesis and characterisation of various thiourea derivatives, shedding light on their molecular configurations and interactions (Yusof et al., 2010).

Properties

IUPAC Name

1-[1-[(2,4-dichlorophenyl)methyl]pyrazol-3-yl]-3-(2,4-dimethylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N4S/c1-12-3-6-17(13(2)9-12)22-19(26)23-18-7-8-25(24-18)11-14-4-5-15(20)10-16(14)21/h3-10H,11H2,1-2H3,(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHTDSJISFGPYED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NC2=NN(C=C2)CC3=C(C=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,4-dimethylphenyl)thiourea
Reactant of Route 2
N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,4-dimethylphenyl)thiourea
Reactant of Route 3
N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,4-dimethylphenyl)thiourea
Reactant of Route 4
N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,4-dimethylphenyl)thiourea
Reactant of Route 5
Reactant of Route 5
N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,4-dimethylphenyl)thiourea
Reactant of Route 6
N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,4-dimethylphenyl)thiourea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.